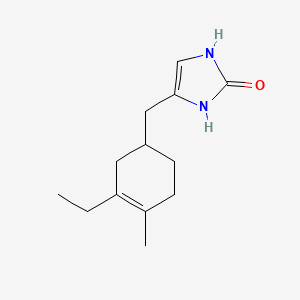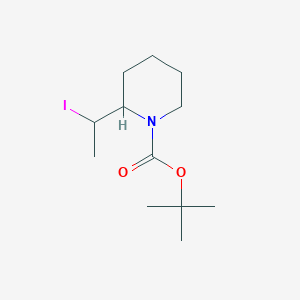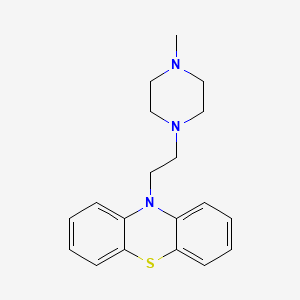
Phenothiazine, 10-(2-(4-methyl-1-piperazinyl)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenothiazine, 10-(2-(4-methyl-1-piperazinyl)ethyl)- is a derivative of phenothiazine, a heterocyclic compound with significant bioactivity. This compound is known for its applications in various fields, including medicine, chemistry, and industry. Phenothiazine derivatives have been widely studied for their pharmacological properties, particularly in the treatment of psychiatric disorders and as antiemetics .
Preparation Methods
The synthesis of phenothiazine, 10-(2-(4-methyl-1-piperazinyl)ethyl)- involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can be further deprotected and cyclized to form the desired compound . Industrial production methods often involve the use of reactive esters and amines, followed by catalytic hydrogenation and cyclization reactions .
Chemical Reactions Analysis
Phenothiazine, 10-(2-(4-methyl-1-piperazinyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using catalytic hydrogenation with palladium on carbon.
Substitution: Substitution reactions often involve halogenation or alkylation using reagents like halogen acids or alkyl halides.
Common reagents and conditions used in these reactions include basic or acidic environments, solvents like ethanol or chloroform, and catalysts such as palladium or platinum. Major products formed from these reactions include various substituted phenothiazine derivatives .
Scientific Research Applications
Phenothiazine, 10-(2-(4-methyl-1-piperazinyl)ethyl)- has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other bioactive compounds.
Biology: Studied for its effects on cellular processes and as a tool in biochemical assays.
Industry: Utilized in the development of advanced materials, including batteries and fuel cells.
Mechanism of Action
The mechanism of action of phenothiazine, 10-(2-(4-methyl-1-piperazinyl)ethyl)- involves its interaction with various molecular targets. It primarily acts as a dopamine receptor antagonist, binding to dopamine D1 and D2 receptors and inhibiting their activity. This action is responsible for its antipsychotic and antiemetic effects. Additionally, it may interact with alpha-adrenergic receptors, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Phenothiazine, 10-(2-(4-methyl-1-piperazinyl)ethyl)- can be compared with other phenothiazine derivatives, such as:
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic and antiemetic.
Promethazine: Known for its antihistamine and antiemetic properties.
Prochlorperazine: Used primarily as an antiemetic and for the treatment of schizophrenia
What sets phenothiazine, 10-(2-(4-methyl-1-piperazinyl)ethyl)- apart is its specific substitution pattern, which may confer unique pharmacological properties and applications.
Properties
CAS No. |
60706-43-6 |
|---|---|
Molecular Formula |
C19H23N3S |
Molecular Weight |
325.5 g/mol |
IUPAC Name |
10-[2-(4-methylpiperazin-1-yl)ethyl]phenothiazine |
InChI |
InChI=1S/C19H23N3S/c1-20-10-12-21(13-11-20)14-15-22-16-6-2-4-8-18(16)23-19-9-5-3-7-17(19)22/h2-9H,10-15H2,1H3 |
InChI Key |
KXSRCCZGVUUIAA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCN2C3=CC=CC=C3SC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


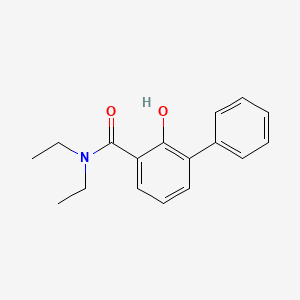
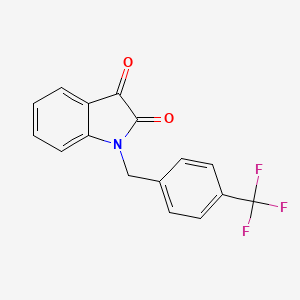
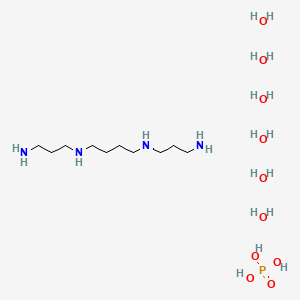
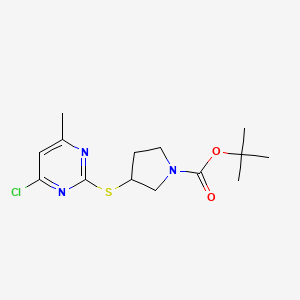



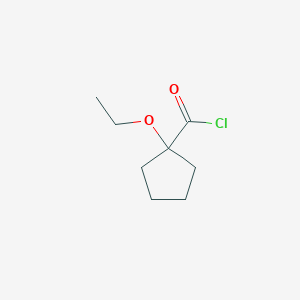
![5-Chloro-2-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13956521.png)
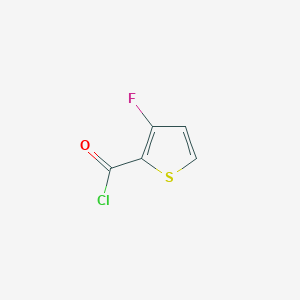
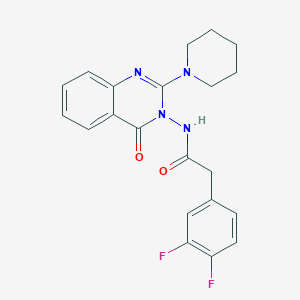
![1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 1-oxo-, propyl ester](/img/structure/B13956534.png)
